3-(2-Chloroethyl)-5-methyl-1,2-oxazole 3-(2-Chloroethyl)-5-methyl-1,2-oxazole
Brand Name: Vulcanchem
CAS No.: 14775-98-5
VCID: VC2845542
InChI: InChI=1S/C6H8ClNO/c1-5-4-6(2-3-7)8-9-5/h4H,2-3H2,1H3
SMILES: CC1=CC(=NO1)CCCl
Molecular Formula: C6H8ClNO
Molecular Weight: 145.59 g/mol

3-(2-Chloroethyl)-5-methyl-1,2-oxazole

CAS No.: 14775-98-5

Cat. No.: VC2845542

Molecular Formula: C6H8ClNO

Molecular Weight: 145.59 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Chloroethyl)-5-methyl-1,2-oxazole - 14775-98-5

Specification

CAS No. 14775-98-5
Molecular Formula C6H8ClNO
Molecular Weight 145.59 g/mol
IUPAC Name 3-(2-chloroethyl)-5-methyl-1,2-oxazole
Standard InChI InChI=1S/C6H8ClNO/c1-5-4-6(2-3-7)8-9-5/h4H,2-3H2,1H3
Standard InChI Key PLACIJCHEBUTIO-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)CCCl
Canonical SMILES CC1=CC(=NO1)CCCl

Introduction

Chemical Properties and Structure

Basic Information

3-(2-Chloroethyl)-5-methyl-1,2-oxazole is characterized by the following properties:

PropertyValue
CAS Number14775-98-5
Molecular FormulaC6H8ClNO
Molecular Weight145.59 g/mol
IUPAC Name3-(2-chloroethyl)-5-methyl-1,2-oxazole
Standard InChIInChI=1S/C6H8ClNO/c1-5-4-6(2-3-7)8-9-5/h4H,2-3H2,1H3
Standard InChIKeyPLACIJCHEBUTIO-UHFFFAOYSA-N
SMILESCC1=CC(=NO1)CCCl
PubChem Compound55301275

Table 1: Chemical identifier and property data for 3-(2-Chloroethyl)-5-methyl-1,2-oxazole

Structural Features

The compound consists of a five-membered oxazole ring containing one oxygen atom and one nitrogen atom. The distinctive structural features include:

  • A 2-chloroethyl group attached at the 3-position of the oxazole ring

  • A methyl group at the 5-position of the oxazole ring

  • A heterocyclic ring system with sp2-hybridized atoms

The oxazole ring provides a unique scaffold that contributes to the compound's chemical reactivity and potential applications in various fields of research.

Synthesis Methods

General Synthetic Approaches

Chemical Reactivity

Functional Group Reactivity

The reactivity of 3-(2-Chloroethyl)-5-methyl-1,2-oxazole is largely determined by its functional groups:

  • The 2-chloroethyl group can participate in nucleophilic substitution reactions, with the chlorine serving as a leaving group

  • The oxazole ring can participate in various reactions typical of aromatic heterocycles

  • The methyl group at the 5-position may undergo reactions characteristic of alkyl substituents on aromatic rings

Applications and Research

Synthetic Chemistry

3-(2-Chloroethyl)-5-methyl-1,2-oxazole has potential applications as:

  • A building block for the synthesis of more complex heterocyclic compounds

  • An intermediate in the preparation of bioactive molecules

  • A precursor for functional materials

Coordination Chemistry

Oxazole compounds similar to 3-(2-Chloroethyl)-5-methyl-1,2-oxazole have been investigated as ligands in coordination chemistry. For example:

  • Oxazole structural units have been used as ligands for vanadium catalysts

  • Such complexes have shown activity in polymerization reactions, such as ethylene polymerization and ethylene-norbornene copolymerization

  • The position of substituents on the oxazole ring has been shown to influence the performance of catalysts and the properties of resulting polymers

This suggests potential applications for 3-(2-Chloroethyl)-5-methyl-1,2-oxazole in the field of catalysis and materials science.

Research Limitations

It is important to note that specific research on 3-(2-Chloroethyl)-5-methyl-1,2-oxazole is relatively limited:

  • Most information is found in specialized chemical databases and patent literature

  • Research on its biological activity and specific applications is still emerging

  • Comprehensive studies on structure-activity relationships are needed to fully understand its potential

Comparative Analysis

Comparison with Related Oxazole Compounds

To better understand the properties and potential applications of 3-(2-Chloroethyl)-5-methyl-1,2-oxazole, it is helpful to compare it with related compounds:

CompoundStructural DifferencesPotential Impact on Properties
3-Methyl-1,2-oxazoleLacks the 2-chloroethyl group at position 3Lower reactivity, different physical properties
5-Methyl-3-(2-hydroxyethyl)-1,2-oxazoleContains a hydroxyethyl instead of chloroethyl at position 3Different reactivity profile, potential for hydrogen bonding
5-(2-Chloroethyl)-3-methyl-1,2-oxazolePositional isomer with chloroethyl at position 5 and methyl at position 3Different electronic properties and reactivity patterns
3,5-Dimethyl-1,2-oxazoleContains methyl groups at positions 3 and 5Reduced reactivity at position 3, different electronic properties

Table 2: Comparison of 3-(2-Chloroethyl)-5-methyl-1,2-oxazole with related oxazole compounds

Structure-Activity Considerations

The positioning of substituents on the oxazole ring can significantly influence the compound's properties:

  • The position of the chloroethyl group affects the electronic distribution within the molecule

  • The presence of methyl substituents can influence both electronic and steric properties

  • These structural factors can impact reactivity, coordination ability, and potential biological activity

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